A Technical Guide to 1-(Bromomethyl)-1-methylcyclopentane: Properties, Synthesis, and Chemical Profile
A Technical Guide to 1-(Bromomethyl)-1-methylcyclopentane: Properties, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-1-methylcyclopentane (CAS No. 1461714-15-7), a halogenated aliphatic carbocycle.[1][2][3] This document details the compound's fundamental physicochemical properties, including its molecular weight of 177.08 g/mol .[2] A proposed synthetic pathway from a commercially available precursor is outlined, accompanied by a detailed experimental protocol. The guide further explores the anticipated chemical reactivity of the molecule, focusing on nucleophilic substitution and elimination pathways, and discusses its potential utility as a building block in synthetic chemistry. Predicted spectroscopic data for structural confirmation and a thorough summary of safety and handling procedures are also provided to ensure its effective and safe use in a research environment.
Physicochemical and Structural Properties
1-(Bromomethyl)-1-methylcyclopentane is a primary alkyl halide. Its structure is characterized by a cyclopentyl ring substituted with both a methyl group and a bromomethyl group at the same quaternary carbon atom. This "neopentyl-like" arrangement, where the electrophilic carbon of the bromomethyl group is adjacent to a sterically demanding quaternary center, is crucial to understanding its chemical behavior. This steric hindrance significantly influences the kinetics and outcomes of its reactions.[4]
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-1-methylcyclopentane | PubChem[2] |
| Molecular Formula | C₇H₁₃Br | PubChem[1][2][3] |
| Molecular Weight | 177.08 g/mol | PubChem[2] |
| Monoisotopic Mass | 176.02006 Da | PubChem[2] |
| CAS Number | 1461714-15-7 | AiFChem, PubChem[1][2][3] |
| Canonical SMILES | CC1(CCCC1)CBr | PubChem[2] |
| InChIKey | IGVNUARUDLGQBN-UHFFFAOYSA-N | AiFChem, PubChem[2][3] |
| Predicted XLogP3 | 3.2 | PubChem[2] |
Synthesis and Purification
2.1. Causality of Protocol Choices
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Reagent Selection : Phosphorus tribromide is an excellent choice for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism on a protonated alcohol or a phosphorus ester intermediate, which minimizes the potential for carbocation rearrangements that can occur under strongly acidic conditions (e.g., using HBr).
-
Solvent : An inert aprotic solvent like diethyl ether or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
-
Temperature Control : The initial reaction is conducted at 0 °C to control the exothermic reaction between PBr₃ and the alcohol. Allowing the reaction to proceed to room temperature ensures completion.
-
Workup : The aqueous workup with saturated sodium bicarbonate (NaHCO₃) neutralizes any remaining acidic byproducts. The subsequent wash with brine and drying with anhydrous sodium sulfate (Na₂SO₄) removes water from the organic phase.
-
Purification : Simple distillation under reduced pressure is typically sufficient to purify the final product, separating it from any non-volatile impurities.
2.2. Proposed Synthesis Workflow
2.3. Step-by-Step Experimental Protocol
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Setup : A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (1-methylcyclopentyl)methanol (1.0 eq) and anhydrous diethyl ether.
-
Cooling : The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition : Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting alcohol.
-
Quenching : The reaction mixture is slowly poured into a beaker containing ice and water to quench the excess PBr₃.
-
Extraction : The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.
-
Washing : The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification : The resulting crude oil is purified by vacuum distillation to yield pure 1-(bromomethyl)-1-methylcyclopentane.
Chemical Reactivity and Potential Applications
The reactivity of 1-(bromomethyl)-1-methylcyclopentane is dominated by its structure as a sterically hindered primary alkyl halide.
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Nucleophilic Substitution (Sₙ2) : As a primary halide, it is a candidate for Sₙ2 reactions.[8] However, the quaternary carbon adjacent to the CH₂Br group creates significant steric hindrance, which shields the electrophilic carbon from backside attack by a nucleophile.[4] Consequently, Sₙ2 reactions are expected to be much slower compared to unhindered primary halides like 1-bromopropane.[4] Reactions will be most favorable with small, potent nucleophiles (e.g., CN⁻, N₃⁻).
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Elimination (E2) : Elimination reactions with strong, bulky bases (e.g., potassium t-butoxide) are possible. However, since there are no β-hydrogens on the quaternary carbon, the base must abstract a proton from one of the methylene groups on the cyclopentane ring. This would lead to the formation of an exocyclic double bond, yielding 1-methylene-2-methylcyclopentane.
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Grignard Reagent Formation : The compound can readily form a Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, by reacting with magnesium turnings in an ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Its unique sterically-hindered cyclopentyl motif makes it a potentially valuable building block in medicinal chemistry and materials science for introducing specific conformational constraints or lipophilic groups into a target molecule.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are publicly available. However, based on its structure, the following spectroscopic signatures can be predicted.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | ~3.3 ppm (s, 2H)~1.5-1.7 ppm (m, 8H)~1.1 ppm (s, 3H) | -CH₂Br : Singlet, deshielded by the electronegative bromine atom.[9]Cyclopentane -CH₂- : Complex multiplets for the four ring methylenes.-CH₃ : Singlet, shielded alkyl protons. |
| ¹³C NMR | ~45-50 ppm~40-45 ppm~35-40 ppm~25-30 ppm~20-25 ppm | -CH₂Br : Carbon directly attached to bromine.Quaternary C : The C1 of the cyclopentane ring.Ring CH₂ : Two sets of equivalent methylene carbons in the ring.-CH₃ : Methyl carbon. |
| IR Spectroscopy | 2850-2960 cm⁻¹ (strong)1300-1150 cm⁻¹ (medium)~650 cm⁻¹ (medium) | C-H stretch (sp³) : Aliphatic C-H bonds.C-H wag (-CH₂X) : Characteristic for terminal alkyl halides.[10][11]C-Br stretch : Carbon-bromine bond vibration.[10][12] |
Safety and Handling
1-(Bromomethyl)-1-methylcyclopentane is classified as a hazardous chemical.[2] Adherence to strict safety protocols is mandatory.
5.1. GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement |
| Warning | H226 | Flammable liquid and vapor[2] |
| H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] |
5.2. Safe Handling Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with side shields.[13][14]
-
Preventing Contact : Avoid all contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, CO₂, or foam fire extinguisher.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]
Conclusion
1-(Bromomethyl)-1-methylcyclopentane is a structurally distinct primary alkyl halide with a molecular weight of 177.08 g/mol .[2] Its neopentyl-like structure imparts significant steric hindrance, which governs its reactivity, making Sₙ2 reactions slow but enabling other transformations like E2 elimination and Grignard reagent formation. While experimental data is limited, its properties and behavior can be reliably predicted based on fundamental principles of organic chemistry. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and safely utilize this compound as a building block for more complex molecular architectures.
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